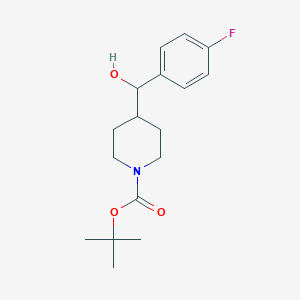

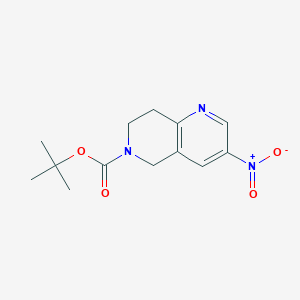

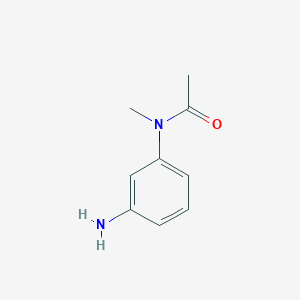

tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Descripción general

Descripción

Tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (TBNNC) is an organic compound with a wide range of applications in scientific research. TBNNC has been used in the synthesis of various organic compounds and materials, as well as in the study of biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

Environmental and Health Impacts of Similar Compounds

Synthetic phenolic antioxidants (SPAs), which share structural motifs with tert-butyl-based compounds, have been widely used to extend the shelf life of various products. Their environmental occurrence, human exposure, and potential toxicity are of growing concern. Studies suggest that some SPAs may cause hepatic toxicity, endocrine disruption, and carcinogenic effects. The transformation products of these compounds may exhibit more severe toxicity than the parent compounds, indicating the necessity for future research to focus on novel SPAs with reduced environmental impact and toxicity (Liu & Mabury, 2020).

Biological Activities of Naphthyridine Derivatives

1,8-Naphthyridine derivatives, which share a similar naphthyridine core with the compound , have demonstrated a range of biological activities. These activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. The potential of these compounds in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression highlights the versatility of naphthyridine scaffolds in therapeutic research (Madaan et al., 2015).

Environmental Degradation and Purification Methods

The environmental persistence and degradation of compounds such as methyl tert-butyl ether (MTBE) reveal the challenges in managing the environmental impact of tert-butyl-based compounds. Advanced oxidation processes and membrane technologies for the purification and degradation of these substances have been explored. Studies on the decomposition of MTBE, for example, indicate the feasibility of using radio frequency plasma reactors for environmental remediation, suggesting potential avenues for addressing the environmental presence of similar tert-butyl compounds (Hsieh et al., 2011).

Synthesis and Catalysis

Research into the synthetic pathways and catalytic applications of tert-butyl-based compounds informs their utility in chemical synthesis. For instance, the selective catalytic reduction of aromatic nitro compounds to aromatic amines using CO has been reviewed, highlighting the role of tert-butyl groups in facilitating these transformations. This research underpins the development of novel synthetic methods with potential applications in pharmaceuticals and materials science (Tafesh & Weiguny, 1996).

Propiedades

IUPAC Name |

tert-butyl 3-nitro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4/c1-13(2,3)20-12(17)15-5-4-11-9(8-15)6-10(7-14-11)16(18)19/h6-7H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUXRZQTDKBQBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448954 | |

| Record name | tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355818-98-3 | |

| Record name | tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Bromomethyl)benzo[d]isothiazole](/img/structure/B1337285.png)